Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with methoxy and carbamoylmethoxy groups, along with a dihydro-benzodioxin moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate typically involves multi-step organic reactionsThe dihydro-benzodioxin moiety is then attached via a carbamoylation reaction, using appropriate reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a useful tool for studying biochemical pathways and molecular interactions.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: It may find applications in the production of specialty chemicals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-4-oxo-2-butenoate
- 1,4-Benzodioxin, 2,3-dihydro-
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
Uniqueness
Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O8/c1-28-19-9-14-15(10-20(19)29-2)25-16(23(27)30-3)11-18(14)33-12-22(26)24-13-4-5-17-21(8-13)32-7-6-31-17/h4-5,8-11H,6-7,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPNIZAIXYUKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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